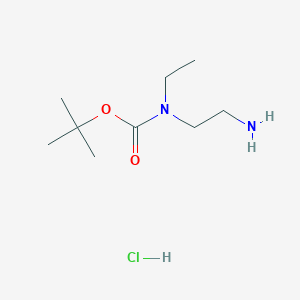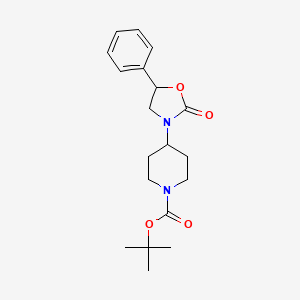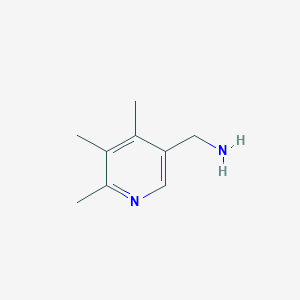
(1R)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid
Overview
Description
(1R)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid is a compound that consists of a chiral alcohol, (1R)-3-(dimethylamino)-1-phenylpropan-1-ol, and oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3-(dimethylamino)-1-phenylpropan-1-ol typically involves the reduction of the corresponding ketone, (1R)-3-(dimethylamino)-1-phenylpropan-1-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water or an aqueous acid to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of (1R)-3-(dimethylamino)-1-phenylpropan-1-ol may involve the use of more scalable and cost-effective reducing agents, such as hydrogen gas in the presence of a metal catalyst like palladium on carbon. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(1R)-3-(dimethylamino)-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: The major products include (1R)-3-(dimethylamino)-1-phenylpropan-1-one and (1R)-3-(dimethylamino)-1-phenylpropanoic acid.
Reduction: The major product is (1R)-3-(dimethylamino)-1-phenylpropanamine.
Substitution: The major products depend on the substituent introduced, such as (1R)-3-(methylamino)-1-phenylpropan-1-ol or (1R)-3-(ethylamino)-1-phenylpropan-1-ol.
Scientific Research Applications
Chemistry
In chemistry, (1R)-3-(dimethylamino)-1-phenylpropan-1-ol is used as a chiral building block for the synthesis of more complex molecules. It is also used as a reagent in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is used to study the effects of chiral molecules on biological systems. It is also used as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, (1R)-3-(dimethylamino)-1-phenylpropan-1-ol is investigated for its potential therapeutic effects
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-3-(dimethylamino)-1-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1R)-3-(methylamino)-1-phenylpropan-1-ol
- (1R)-3-(ethylamino)-1-phenylpropan-1-ol
- (1R)-3-(dimethylamino)-1-phenylpropan-1-one
Uniqueness
(1R)-3-(dimethylamino)-1-phenylpropan-1-ol is unique due to its specific chiral configuration and the presence of both a dimethylamino group and a phenyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(1R)-3-(dimethylamino)-1-phenylpropan-1-ol;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.C2H2O4/c1-12(2)9-8-11(13)10-6-4-3-5-7-10;3-1(4)2(5)6/h3-7,11,13H,8-9H2,1-2H3;(H,3,4)(H,5,6)/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDOYDOLXKWIKQ-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@H](C1=CC=CC=C1)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270016-44-8 | |
| Record name | (1R)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4S)-4-[(1S)-1-Methylpropyl]-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1394424.png)
![tert-Butyl 4-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate](/img/structure/B1394426.png)
![2,6-Diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1394427.png)

![1-{[(2R,3R)-2-(2,3-Difluorophenyl)-3-methyloxiran-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B1394432.png)







